molecular formula C8H5Br2F3O2 B14040043 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene

1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene

Katalognummer: B14040043
Molekulargewicht: 349.93 g/mol
InChI-Schlüssel: SBYPKJBQUPCWEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Br2F3O2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the bromination and fluorination of methoxy-substituted benzene derivatives. The reaction conditions often require the use of bromine and fluorinating agents under controlled temperatures and pressures to achieve the desired substitution pattern on the benzene ring . Industrial production methods may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure the selective introduction of bromine and fluorine atoms.

Analyse Chemischer Reaktionen

1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene include:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C8H5Br2F3O2

Molekulargewicht

349.93 g/mol

IUPAC-Name

1,2-dibromo-5-(difluoromethoxy)-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Br2F3O2/c9-5-1-4(15-8(12)13)2-6(7(5)10)14-3-11/h1-2,8H,3H2

InChI-Schlüssel

SBYPKJBQUPCWEV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1OCF)Br)Br)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.